molecular formula C23H25N3O5S B2675011 1-(azepan-1-yl)-2-(3-((4-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone CAS No. 894016-54-7

1-(azepan-1-yl)-2-(3-((4-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone

Cat. No.: B2675011
CAS No.: 894016-54-7
M. Wt: 455.53
InChI Key: YRLZXFWRBNXMDN-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-2-(3-((4-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone is a synthetically designed chemical reagent featuring a complex molecular architecture that incorporates both an indole and an azepane ring system. The indole scaffold is a privileged structure in medicinal chemistry and drug discovery, known for its diverse pharmacological activities and its resemblance to various protein structures . Indole-containing small molecules have been extensively explored as potential therapeutic agents for a wide range of diseases, with research highlighting their significant anti-tubercular activity and ongoing clinical trials for indole-based compounds like the DprE1 inhibitor 1,4-azaindole and DG167 indazole sulfonamide for treating Mycobacterium tuberculosis . The specific molecular design of this compound, which includes a benzylsulfonyl group attached to the indole ring, is structurally analogous to other investigated benzylsulfonyl-indole derivatives, suggesting potential for targeted biological activity . The incorporation of the azepane ring, a seven-membered nitrogen-containing heterocycle, contributes to the molecule's three-dimensional shape and may influence its binding affinity and pharmacokinetic properties. This compound is intended for use in pharmaceutical R&D, primarily as a key intermediate or a novel chemical entity for the discovery and optimization of new bioactive molecules. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(azepan-1-yl)-2-[3-[(4-nitrophenyl)methylsulfonyl]indol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5S/c27-23(24-13-5-1-2-6-14-24)16-25-15-22(20-7-3-4-8-21(20)25)32(30,31)17-18-9-11-19(12-10-18)26(28)29/h3-4,7-12,15H,1-2,5-6,13-14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLZXFWRBNXMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(azepan-1-yl)-2-(3-((4-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone, with the CAS number 894016-54-7, is a compound that has garnered attention for its biological activity, particularly as a potential inhibitor of glycine transporter 1 (GlyT1). This article will delve into its biological properties, pharmacological implications, and relevant research findings.

PropertyValue
Molecular FormulaC23H25N3O5S
Molecular Weight455.5 g/mol
StructureChemical Structure

Biological Activity

Inhibition of GlyT1 : The compound has been identified as a novel inhibitor of GlyT1, which is crucial in regulating glycine levels in the central nervous system. A study indicated that modifications to the azepane moiety could enhance the potency of sulfonamide derivatives as GlyT1 inhibitors. Specifically, the introduction of phenyl sulfonamides showed superior inhibitory effects compared to other structural variants, with one derivative achieving an IC50 value of 37 nM, indicating high potency in inhibiting GlyT1 activity .

CNS Penetration : Preliminary pharmacokinetic studies have suggested favorable brain-plasma ratios for certain analogs of this compound, which is essential for therapeutic applications targeting central nervous system disorders .

Case Study 1: Potency and Solubility Enhancement

Research has demonstrated that altering the azepane structure significantly affects both potency and solubility. For instance, compounds with basic nitrogen groups showed enhanced solubility (up to 98 μM), which is critical for effective drug formulation .

Case Study 2: Structure-Activity Relationship (SAR)

A systematic exploration of SAR involving various modifications to the aromatic and azepane components revealed that certain substitutions could improve both the biological activity and solubility profiles. For example, specific methyl substitutions on the aromatic ring were tolerated without substantial loss in potency .

Pharmacological Implications

The implications of these findings suggest that 1-(azepan-1-yl)-2-(3-((4-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone could serve as a lead compound for developing new therapeutics aimed at neurological disorders characterized by dysregulated glycine signaling. The ability to penetrate the CNS effectively enhances its potential utility in treating conditions such as schizophrenia or other neuropsychiatric disorders where glycine modulation is beneficial.

Scientific Research Applications

Structural Formula

The structural formula can be represented as follows:C18H20N2O3S\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

Hedgehog Pathway Modulation

One of the significant applications of this compound is in the modulation of the Hedgehog signaling pathway, which is crucial in various developmental processes and has implications in cancer biology. Research indicates that compounds similar to 1-(azepan-1-yl)-2-(3-((4-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone can inhibit this pathway, thereby potentially serving as therapeutic agents for cancers associated with aberrant Hedgehog signaling .

Anti-inflammatory Properties

Indole derivatives, including this compound, have been investigated for their anti-inflammatory properties. A study focused on synthesizing novel indole derivatives demonstrated their significant activity against cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. The synthesized compounds showed promise as nonsteroidal anti-inflammatory drugs (NSAIDs) . The computational studies indicated that these compounds could mimic the action of established NSAIDs like indomethacin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it can inhibit the growth of Mycobacterium tuberculosis by targeting fumarate hydratase, an essential enzyme for bacterial survival . This suggests potential applications in treating tuberculosis.

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized several indole derivatives similar to 1-(azepan-1-yl)-2-(3-((4-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone and assessed their biological activity against COX-2. The results indicated that certain derivatives exhibited comparable potency to traditional NSAIDs while maintaining favorable pharmacokinetic profiles .

Case Study 2: Structure-Activity Relationship Studies

Research into the structure-activity relationship (SAR) of azepane derivatives revealed that modifications to the sulfonamide group significantly affected both potency and solubility. For instance, variations in the aryl ring structure led to improved binding affinity to target enzymes . These findings highlight the importance of structural optimization in drug design.

Table 1: Summary of Biological Activities

Compound NameActivity TypeIC50 Value (μM)Reference
Compound ACOX-2 Inhibition12
Compound BMycobacterium Inhibition250
Compound CHedgehog Pathway ModulatorN/A

Table 2: Structure-Activity Relationship Findings

Modification TypeEffect on PotencySolubility Change
Aryl Ring SubstitutionIncreasedImproved
Sulfonamide VariationDecreasedVariable

Comparison with Similar Compounds

Azepane-Containing Ethanone Derivatives

Compounds sharing the 1-(azepan-1-yl)-2-(substituted)ethanone scaffold exhibit variability in substituents, impacting physicochemical and biological properties:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Yield (%) Key Data Reference
1-(azepan-1-yl)-2-[4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethanone 4-(3-Methoxyphenyl)-1,2,3-triazole C₂₁H₂₇N₅O₂ 381.47 92 δ 7.35–6.75 (aromatic H)
1-(azepan-1-yl)-2-[4-(2,4-difluorophenyl)-1H-1,2,3-triazol-1-yl]ethanone 4-(2,4-Difluorophenyl)-1,2,3-triazole C₁₉H₂₂F₂N₅O 375.41 98 m/z 376.2 [M+H]⁺
Target Compound 3-((4-Nitrobenzyl)sulfonyl)-1H-indole C₂₆H₂₈N₄O₅S 508.59 N/A N/A

Key Findings :

  • Triazole-substituted analogs () demonstrate high synthetic yields (88–99%), suggesting efficient coupling methodologies for azepane-ethanone scaffolds .
Sulfonyl-Indole Derivatives

Sulfonylated indoles are common in drug discovery due to their versatility in hydrogen bonding and enzyme inhibition.

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Feature Reference
1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone Phenylsulfonyl C₁₆H₁₃NO₃S 299.34 Crystalline, stable under RT
1-{2-[(E)-2-(2-Nitrophenyl)ethenyl]-1-phenylsulfonyl-1H-indol-3-yl}ethanone 2-Nitrophenylethenyl C₂₄H₁₈N₂O₅S 446.46 Monoclinic crystal (P2₁/n)
Target Compound 4-Nitrobenzylsulfonyl C₂₆H₂₈N₄O₅S 508.59 Hypothesized planar conformation

Key Findings :

  • The crystal structure of the 2-nitrophenylethenyl analog () reveals intermolecular C–H···π interactions, which may stabilize the solid-state packing .
  • Replacement of phenylsulfonyl () with 4-nitrobenzylsulfonyl in the target compound introduces a stronger electron-withdrawing group, likely altering solubility and metabolic stability.
Nitrobenzyl-Substituted Compounds

Nitro groups are redox-active and often serve as prodrug motifs or pharmacophores:

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Property Reference
1-(2,3-dihydroindol-1-yl)-2-(1-ethylindol-3-yl)sulfonylethanone Dihydroindole + ethylindole C₂₁H₂₁N₃O₃S 395.47 CAS 686743-61-3
1-{2-[(E)-2-(2-Nitrophenyl)ethenyl]-1-phenylsulfonyl-1H-indol-3-yl}ethanone Nitrophenylethenyl C₂₄H₁₈N₂O₅S 446.46 β = 95.775° (unit cell)
Target Compound 4-Nitrobenzylsulfonylindole C₂₆H₂₈N₄O₅S 508.59 Hypothesized nitro reduction

Key Findings :

  • The nitro group’s position (e.g., 2-nitro in vs. 4-nitro in the target compound) may affect electronic distribution and intermolecular interactions.
  • Nitrobenzylsulfonyl groups are less common in the evidence compared to phenylsulfonyl analogs, suggesting the target compound could occupy a niche in structure-activity relationship studies.

Q & A

Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer:

  • Key Steps :
    • Indole Core Formation : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to construct the indole ring system .
    • Sulfonation : React the indole intermediate with 4-nitrobenzylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group .
    • Azepane Incorporation : Employ nucleophilic substitution or reductive amination to attach the azepane moiety.
  • Optimization :
    • Vary catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂), solvent polarity (DMF, THF), and temperature.
    • Monitor purity via HPLC and TLC; optimize column chromatography conditions .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : Use ¹H/¹³C NMR to confirm indole C-H environments (δ 7.0–8.5 ppm) and azepane methylene signals (δ 1.5–2.5 ppm). Overlapping peaks may require 2D NMR (COSY, HSQC) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .
  • IR : Identify sulfonyl S=O stretches (~1350–1150 cm⁻¹) and nitro group vibrations (~1520–1350 cm⁻¹) .

Q. What safety protocols are essential given its acute toxicity?

Methodological Answer:

  • Handling : Use PPE (nitrile gloves, lab coat, goggles), fume hood, and closed systems to minimize exposure .
  • Exposure Response :
    • Skin Contact : Wash with soap/water; seek medical advice if irritation persists .
    • Inhalation : Move to fresh air; monitor for respiratory distress .
  • Storage : Keep in sealed containers under inert gas (N₂/Ar) at –20°C .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide optimization of biological activity?

Methodological Answer:

  • Modifications :
    • Replace the nitro group with electron-withdrawing (e.g., CF₃) or donating (e.g., OMe) groups to assess potency changes.
    • Vary azepane ring size (e.g., piperidine vs. azepane) to probe steric effects.
  • Assays :
    • Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays.
    • Compare IC₅₀ values and selectivity profiles .

Q. How can computational modeling predict target interactions and resolve experimental contradictions?

Methodological Answer:

  • Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets. Focus on sulfonyl-nitro interactions with Lys/Arg residues .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of predicted poses.
  • Validation : Cross-check with mutagenesis data (e.g., Kd vs. ΔΔG calculations) .

Q. What strategies resolve spectral data inconsistencies (e.g., NMR peak overlap)?

Methodological Answer:

  • Dynamic NMR : Conduct variable-temperature ¹H NMR to separate overlapping signals (e.g., azepane conformers).
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to clarify ambiguous carbon assignments .
  • Crystallography : Obtain single-crystal X-ray data to confirm bond angles and torsional strain .

Q. How can metabolic stability be evaluated in preclinical studies?

Methodological Answer:

  • In Vitro Assays :
    • Incubate with liver microsomes (human/rat) and measure half-life (t₁/₂) via LC-MS.
    • Identify metabolites (e.g., nitro reduction to amine) using Q-TOF MS .
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

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